molecular formula C20H27NO4 B4101787 N-1-adamantyl-2,4,5-trimethoxybenzamide

N-1-adamantyl-2,4,5-trimethoxybenzamide

Cat. No.: B4101787
M. Wt: 345.4 g/mol
InChI Key: SORDJESWOGVSGW-UHFFFAOYSA-N
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Description

N-1-adamantyl-2,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.19400834 g/mol and the complexity rating of the compound is 467. The solubility of this chemical has been described as 7.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of “N-1-adamantyl-2,4,5-trimethoxybenzamide” involves the Cannabinoid type 2 receptor (CB2R) and Fatty Acid Amide Hydrolase (FAAH). CB2R is overexpressed in pathologies characterized by inflammation, and its activation counteracts inflammatory states. FAAH is an enzyme responsible for the degradation of the main endocannabinoid anandamide; thus, the simultaneous CB2R activation and FAAH inhibition may be a synergistic anti-inflammatory strategy .

Future Directions

The future directions for “N-1-adamantyl-2,4,5-trimethoxybenzamide” research could involve further exploration of its anti-inflammatory properties and potential therapeutic applications. The compound’s dual modulation of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase suggests it could be a promising candidate for the development of new anti-inflammatory drugs .

Properties

IUPAC Name

N-(1-adamantyl)-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-23-16-8-18(25-3)17(24-2)7-15(16)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDJESWOGVSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC23CC4CC(C2)CC(C4)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325345
Record name N-(1-adamantyl)-2,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700859-05-8
Record name N-(1-adamantyl)-2,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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